2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid
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Overview
Description
2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities. This particular compound features a benzimidazole ring substituted with a methyl group and a thio-propanoic acid moiety, making it a unique and potentially valuable molecule in various fields of research.
Scientific Research Applications
2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid has several scientific research applications:
Chemistry: It can be used as a precursor for synthesizing more complex benzimidazole derivatives.
Medicine: Its unique structure may offer therapeutic benefits, particularly in the development of new drugs.
Industry: The compound can be used in the synthesis of coordination polymers and other advanced materials.
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target . Some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid typically involves the condensation of o-phenylenediamine with acetic acid to form 2-methylbenzimidazole . This intermediate can then be further reacted with appropriate thiol and propanoic acid derivatives under controlled conditions to yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methyl and thio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzimidazole ring .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler analog without the thio-propanoic acid moiety.
Benzimidazole: The parent compound without any substitutions.
2-[(1H-Benzimidazol-2-yl)thio]acetic acid: A similar compound with an acetic acid moiety instead of propanoic acid.
Uniqueness
2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and thio-propanoic acid groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-3-4-8-9(5-6)13-11(12-8)16-7(2)10(14)15/h3-5,7H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMVZTPHRLGLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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